Chmfl-kit-033
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-KIT-033 is a potent and selective inhibitor of the c-KIT T670I mutant, which is primarily used for the treatment of gastrointestinal stromal tumors (GISTs). This compound has shown significant efficacy in inhibiting the c-KIT T670I mutant with an IC50 value of 0.045 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CHMFL-KIT-033 involves the combination of pharmacophore fragments to create a novel inhibitor. The key steps include the formation of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: CHMFL-KIT-033 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and bases to facilitate the substitution reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the selective inhibitor itself, which is used for further biological and pharmacological studies .
Applications De Recherche Scientifique
CHMFL-KIT-033 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the c-KIT T670I mutant and its role in gastrointestinal stromal tumors .
Mécanisme D'action
CHMFL-KIT-033 exerts its effects by selectively inhibiting the c-KIT T670I mutant. The compound binds to the ATP-binding site of the c-KIT kinase, preventing its activation and subsequent signaling pathways that lead to tumor growth and proliferation . This selective inhibition allows for targeted therapy with minimal effects on the wild-type c-KIT, which is important for normal physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Some similar compounds to CHMFL-KIT-033 include imatinib, sunitinib, and regorafenib, which are also used as kinase inhibitors for the treatment of various cancers .
Uniqueness: What sets this compound apart from these similar compounds is its high selectivity for the c-KIT T670I mutant. While other inhibitors may target multiple kinases, this compound specifically inhibits the mutant form of c-KIT, providing a more targeted approach with potentially fewer side effects .
Propriétés
Formule moléculaire |
C23H18FN5O2 |
---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-4-3-6-17(12-15)26-22(30)14-23(31)27-18-7-9-19-20(28-29-21(19)13-18)10-8-16-5-1-2-11-25-16/h1-13H,14H2,(H,26,30)(H,27,31)(H,28,29)/b10-8+ |
Clé InChI |
OLZDZYHEIBZXCI-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.